molecular formula C6H8N2O2 B1387531 2-(1-methyl-1H-pyrazol-4-yl)acetic acid CAS No. 1152582-56-3

2-(1-methyl-1H-pyrazol-4-yl)acetic acid

Cat. No.: B1387531
CAS No.: 1152582-56-3
M. Wt: 140.14 g/mol
InChI Key: CVVXBWFAPQPDCQ-UHFFFAOYSA-N
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Description

2-(1-Methyl-1H-pyrazol-4-yl)acetic acid is a chemical compound with the molecular formula C6H8N2O2. It contains a pyrazole ring, which is a five-membered ring with two nitrogen atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-methyl-1H-pyrazol-4-yl)acetic acid can be achieved through several methods. One common approach involves the reaction of 1-methyl-1H-pyrazole with chloroacetic acid under basic conditions. The reaction typically requires a solvent such as ethanol and a base like sodium hydroxide. The mixture is heated to facilitate the reaction, and the product is then isolated through crystallization .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

2-(1-Methyl-1H-pyrazol-4-yl)acetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(1-Methyl-1H-pyrazol-4-yl)acetic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

  • 1-Methyl-1H-pyrazole-4-carboxylic acid
  • 2-(1-Methyl-1H-imidazol-4-yl)acetic acid
  • 2,2-Difluoro-2-(1-methyl-1H-pyrazol-4-yl)acetic acid

Uniqueness

2-(1-Methyl-1H-pyrazol-4-yl)acetic acid is unique due to its specific structure and the presence of the pyrazole ring. This structure imparts distinct chemical and biological properties, making it valuable for various applications. Its ability to undergo diverse chemical reactions and its potential biological activities set it apart from similar compounds .

Properties

IUPAC Name

2-(1-methylpyrazol-4-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O2/c1-8-4-5(3-7-8)2-6(9)10/h3-4H,2H2,1H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVVXBWFAPQPDCQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

140.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1152582-56-3
Record name 2-(1-methyl-1H-pyrazol-4-yl)acetic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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